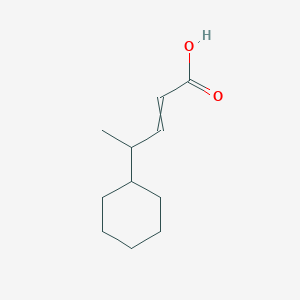

4-Cyclohexylpent-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

920007-11-0 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

4-cyclohexylpent-2-enoic acid |

InChI |

InChI=1S/C11H18O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,12,13) |

InChI Key |

WTDHZPRYJSRVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC(=O)O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 4 Cyclohexylpent 2 Enoic Acid and Its Analogues

Retrosynthetic Analysis of 4-Cyclohexylpent-2-enoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the most logical disconnection is at the carbon-carbon double bond, which points to olefination reactions as a key synthetic step.

Primary Disconnection Strategy:

The C2=C3 double bond of the α,β-unsaturated acid is the most prominent functional group for disconnection. This strategy simplifies the molecule into a four-carbon aldehyde and a two-carbon component carrying the carboxylic acid functionality.

Target Molecule: this compound

Disconnection: C2=C3 bond

Synthons: A carbonyl acceptor (acyl cation equivalent) at C2 and a nucleophilic C3 synthon. A more practical approach involves an electrophilic carbonyl at C3 (from an aldehyde) and a nucleophilic C2 synthon (from an ylide or enolate).

Synthetic Equivalents:

Aldehyde: 3-Cyclohexylbutanal. This component provides the cyclohexyl moiety and the carbon backbone up to C4.

Two-Carbon Nucleophile: This can be derived from several reagents, corresponding to different name reactions:

A phosphorus ylide for a Wittig reaction.

A phosphonate (B1237965) carbanion for a Horner-Wadsworth-Emmons reaction.

An activated methylene (B1212753) compound, such as malonic acid, for a Knoevenagel condensation.

This primary retrosynthetic pathway is the most direct and efficient, relying on robust and high-yielding olefination reactions to construct the core structure of the target molecule.

Direct Synthesis Routes

Based on the retrosynthetic analysis, several direct synthetic methods can be employed to synthesize this compound.

Wittig Reaction and its Variants for α,β-Unsaturated Carboxylic Acids

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.org To synthesize α,β-unsaturated carboxylic acids or their esters, a stabilized phosphorus ylide is typically employed. beilstein-journals.orglnpu.edu.cn

The synthesis would proceed as follows:

Aldehyde Preparation: The required starting material is 3-cyclohexylbutanal.

Ylide Formation: A common Wittig reagent for this purpose is an ester-stabilized phosphorane, such as ethyl (triphenylphosphoranylidene)acetate. This is prepared from the reaction of ethyl bromoacetate (B1195939) and triphenylphosphine, followed by treatment with a base.

Wittig Reaction: The aldehyde (3-cyclohexylbutanal) reacts with the stabilized ylide. This type of ylide is less reactive than non-stabilized ylides and generally leads to the formation of the thermodynamically more stable (E)-alkene as the major product. wikipedia.orglnpu.edu.cn

Hydrolysis: The resulting α,β-unsaturated ester (ethyl 4-cyclohexylpent-2-enoate) is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.

Chemo-enzymatic approaches have also been developed where a carboxylic acid is first reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme, which then undergoes a Wittig reaction to produce α,β-unsaturated esters. beilstein-journals.orgnih.gov The reaction can also be performed effectively in aqueous media, which is environmentally benign. acs.org

Horner-Wadsworth-Emmons Reaction in the Context of Olefinic Acid Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.org It is renowned for producing alkenes with high (E)-selectivity and for the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.org

The HWE synthesis of this compound involves:

Reagent Preparation: The key reagent is a phosphonoacetate ester, such as triethyl phosphonoacetate.

Carbanion Formation: The phosphonate is deprotonated using a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to form the nucleophilic phosphonate carbanion. organic-chemistry.org

Olefination: The carbanion reacts with 3-cyclohexylbutanal. The reaction mechanism favors the formation of an intermediate that leads to the (E)-alkene. wikipedia.orgorganic-chemistry.org

Saponification: The resulting (E)-ethyl 4-cyclohexylpent-2-enoate is hydrolyzed to the carboxylic acid.

The HWE reaction is often preferred over the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters due to its generally higher yields and superior stereoselectivity. wikipedia.orgresearchgate.net

Knoevenagel Condensation Approaches with Cyclohexane (B81311) Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The Doebner modification of this reaction is particularly useful for synthesizing α,β-unsaturated carboxylic acids. organic-chemistry.org

This pathway involves:

Reactants: 3-Cyclohexylbutanal and an active methylene compound with at least one carboxylic acid group, typically malonic acid. wikipedia.org

Catalyst and Solvent: The reaction is usually catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638). Pyridine often serves as both the catalyst and the solvent. organic-chemistry.org

Condensation and Decarboxylation: The initial condensation product undergoes spontaneous decarboxylation when heated in the presence of pyridine, directly yielding the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

This one-pot process is highly efficient for converting aldehydes into α,β-unsaturated acids with one additional carbon atom in the chain from the decarboxylation. For instance, the condensation of cyclohexanecarboxaldehyde (B41370) with malonic acid in the presence of piperidine and pyridine yields (2E)-3-cyclohexylprop-2-enoic acid. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers palladium-catalyzed methods for the formation of C-C bonds. While less common than olefination for this specific target, strategies such as the Heck reaction or Suzuki coupling could be adapted.

A potential palladium-catalyzed route could involve:

Heck Reaction: Coupling of an acrylic acid derivative with a vinyl halide like 1-bromo-2-cyclohexylpropene. However, the preparation of the vinyl halide precursor might be complex.

Carbonylative Coupling: Palladium iodide-catalyzed oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds with secondary amines and carbon monoxide can produce functionalized furan (B31954) derivatives. nih.gov While not a direct route to the target acid, it showcases the power of palladium catalysis in constructing complex molecules from simple precursors.

Protodecarboxylation: Palladium catalysts can also be used for the chemoselective protodecarboxylation of polyenoic acids, demonstrating their utility in modifying carboxylic acids. nih.gov

While powerful, these cross-coupling methods are generally more complex and may offer less stereocontrol for a simple target like this compound compared to the classical olefination routes.

Synthesis of Stereoisomeric Forms (E/Z Isomers)

Control over the geometry of the double bond is a critical aspect of alkene synthesis. Different methodologies provide access to either the (E) or (Z) isomer of this compound.

(E)-Isomer Synthesis: The thermodynamically more stable (E)-isomer is the major product in several standard reactions:

Horner-Wadsworth-Emmons Reaction: As previously mentioned, the HWE reaction using standard phosphonoacetate reagents provides excellent (E)-selectivity. wikipedia.orgorganic-chemistry.org

Wittig Reaction with Stabilized Ylides: The reaction of aldehydes with stabilized ylides (e.g., Ph3P=CHCO2R) strongly favors the (E)-alkene. wikipedia.org

Doebner-Knoevenagel Condensation: This reaction also typically yields the (E)-isomer with high selectivity. organic-chemistry.org

(Z)-Isomer Synthesis: The synthesis of the less stable (Z)-isomer requires specific reagents and conditions, as thermodynamic equilibrium favors the (E)-form. nih.gov

Still-Gennari Modification of the HWE Reaction: This is one of the most reliable methods for producing (Z)-α,β-unsaturated esters. wikipedia.org It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, in combination with strong, non-coordinating bases (like potassium hexamethyldisilazide, KHMDS) and crown ethers in a polar aprotic solvent (like THF) at low temperatures. researchgate.netnih.gov These conditions kinetically favor the formation of the (Z)-alkene.

The choice of synthetic method allows for the selective preparation of either the (E) or (Z) stereoisomer, which is crucial for applications where specific geometric configurations are required.

Interactive Data Table: Comparison of Olefination Methods for α,β-Unsaturated Acid Synthesis

| Method | Reagents | Typical Selectivity | Advantages | Disadvantages |

| Wittig Reaction | Aldehyde, Stabilized Phosphorus Ylide | High (E)-selectivity | Well-established, versatile | Triphenylphosphine oxide byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Carbanion | Excellent (E)-selectivity | Water-soluble phosphate byproduct, often higher yields | Reagents can be more expensive than Wittig counterparts |

| Still-Gennari HWE | Aldehyde, Electron-deficient Phosphonate, Strong Base | Excellent (Z)-selectivity | Reliable method for (Z)-isomers | Requires specific, more complex phosphonates and cryogenic conditions |

| Knoevenagel-Doebner | Aldehyde, Malonic Acid, Pyridine/Piperidine | High (E)-selectivity | One-pot reaction directly to the acid, efficient | Can be limited by aldehyde stability to basic conditions |

Asymmetric Synthesis Approaches for Chiral Analogues

The creation of chiral analogues of this compound, where the stereochemistry at the C4 position is controlled, can be effectively achieved through asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid. This transformation introduces a chiral center by the stereoselective addition of hydrogen across the carbon-carbon double bond. Transition metal catalysts, particularly those based on iridium and cobalt complexed with chiral ligands, have proven to be highly effective for this purpose.

Iridium-Catalyzed Asymmetric Hydrogenation:

Chiral iridium complexes featuring spiro-phosphine-oxazoline (SIPHOX) or spiro-phosphine-benzylamine ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a wide array of α,β-unsaturated carboxylic acids. acs.org These reactions typically proceed under mild conditions with low catalyst loadings and high turnover numbers, making them highly efficient. acs.orgorganic-chemistry.org For substrates with β-alkyl substituents, high enantiomeric excesses (ee) are often achieved. The carboxylic acid group of the substrate is believed to play a crucial role in coordinating to the metal center, thereby directing the stereochemical outcome of the hydrogenation.

Cobalt-Catalyzed Asymmetric Hydrogenation:

More recently, catalysts based on earth-abundant metals like cobalt have emerged as a sustainable alternative to precious metal catalysts. nsf.govnih.gov Chiral cobalt complexes, particularly those with electron-donating diphosphine ligands such as (R,R)-Ph-BPE, have been successfully employed in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids, including those with bulky α- and β-substituents. nsf.govresearchgate.net These cobalt-based systems can achieve high yields and excellent enantioselectivities, often comparable to their noble metal counterparts. nsf.govnih.govresearchgate.net

The general scheme for the asymmetric hydrogenation of a this compound precursor is depicted below:

R-CH=CH-COOH + H₂ --(Chiral Catalyst)--> R-CH(H)-CH(H)-COOH

Illustrative Data on Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids:

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Ir-SIPHOX Complex | α-Substituted Acrylic Acids | >95 | >95 | acs.orgorganic-chemistry.org |

| (R,R)-PhBPE-Co(COD) | Tri-substituted α,β-Unsaturated Carboxylic Acids | High | High | nsf.gov |

| [Co]/BPE System | α-Aryl and α-Alkyl Cinnamic Acid Derivatives | 80-99 | 90->99 | researchgate.net |

It is important to note that while these catalyst systems have shown broad applicability, the optimal ligand and reaction conditions may need to be fine-tuned for the specific steric and electronic properties of this compound to achieve the desired high levels of stereocontrol.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalytic and chemoenzymatic methods offer green and highly selective alternatives for the synthesis of this compound and its chiral analogues. These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations with high precision.

Enoate Reductases (ERs) for Asymmetric Reduction:

Enoate reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. nih.gov These enzymes are highly stereoselective, and by selecting the appropriate ER, it is possible to produce either the (R)- or (S)-enantiomer of the saturated product. The substrate scope of ERs is broad and can be expanded through protein engineering to accommodate bulky substituents at the β-position. nih.gov For instance, variants of OYE2.6 have been developed to efficiently reduce 3-methylcyclohex-2-en-1-one, demonstrating the potential for engineering these enzymes to accept substrates with cyclic and bulky groups. nih.gov

The general reaction catalyzed by an enoate reductase is as follows:

R-CH=CH-COOH + NAD(P)H + H⁺ --(Enoate Reductase)--> R-CH₂-CH₂-COOH + NAD(P)⁺

Chemoenzymatic Cascades:

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysts to create efficient and novel synthetic routes. For the synthesis of chiral analogues of this compound, a multi-step chemoenzymatic process can be envisioned. One such approach could involve the enzymatic reduction of a suitable precursor followed by chemical modifications. For example, a two-enzyme cascade involving an enoate reductase (ERED) and an imine reductase (IRED) has been used to synthesize chiral N-(3-aryl-2-methylpropyl) prop-2-en-1-amines from α,β-unsaturated aldehydes with excellent enantioselectivity. rsc.org While not directly producing the target carboxylic acid, this demonstrates the power of multi-enzyme cascades in creating chiral building blocks.

Another chemoenzymatic strategy involves the use of a carboxylic acid reductase (CAR) to convert a carboxylic acid to the corresponding aldehyde. rsc.org This aldehyde can then be used in subsequent chemical reactions, such as a Wittig reaction, to construct the desired carbon skeleton. This approach allows for the modular synthesis of various α,β-unsaturated compounds.

Illustrative Data on Biocatalytic Reductions:

| Enzyme | Substrate Type | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Enoate Reductase (OYE family) | α,β-Unsaturated Ketones/Esters | High | High | nih.gov |

| Engineered OYE2.6 | 3-methylcyclohex-2-en-1-one | Near complete | (S) or (R) depending on variant | nih.gov |

| ERED/IRED Cascade | α,β-Unsaturated Aldehydes | High | 97 to >99 | rsc.org |

The application of these biocatalytic and chemoenzymatic methods to the synthesis of this compound would require the selection or engineering of an enzyme with appropriate substrate specificity and stereoselectivity for this particular molecule.

Chemical Reactivity and Transformation Mechanisms of 4 Cyclohexylpent 2 Enoic Acid

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich π-bond of the alkene moiety in 4-cyclohexylpent-2-enoic acid is susceptible to attack by electrophiles. These reactions typically proceed via the formation of a carbocation intermediate, with the regiochemical outcome often governed by Markovnikov's rule, which predicts the addition of the electrophilic species to the less substituted carbon. However, the electron-withdrawing nature of the adjacent carboxylic acid group can influence the electron density of the double bond and the stability of any charged intermediates.

Halogenation Mechanisms

The halogenation of α,β-unsaturated carboxylic acids, such as this compound, with halogens like bromine (Br₂) or chlorine (Cl₂), is expected to proceed through a halonium ion intermediate. The reaction is initiated by the electrophilic attack of the halogen on the carbon-carbon double bond. This leads to the formation of a cyclic halonium ion. The subsequent nucleophilic attack by the halide ion occurs at one of the carbons of the former double bond, leading to the opening of the ring and the formation of a dihalogenated product. The stereochemistry of the addition is typically anti.

The presence of the bulky cyclohexyl group at the 4-position can sterically hinder the approach of the halogen, potentially affecting the reaction rate.

Table 1: Expected Products of Halogenation of this compound

| Reagent | Expected Major Product |

| Br₂ in CCl₄ | 2,3-Dibromo-4-cyclohexylpentanoic acid |

| Cl₂ in CH₂Cl₂ | 2,3-Dichloro-4-cyclohexylpentanoic acid |

Hydrohalogenation Studies

The addition of hydrogen halides (HX) to this compound is anticipated to follow an electrophilic addition mechanism. The initial step involves the protonation of the double bond by the hydrogen halide, leading to the formation of a carbocation intermediate. Due to the electron-withdrawing effect of the carboxylic acid, the carbocation at the 3-position is favored. The subsequent attack by the halide ion (X⁻) on the carbocation yields the final product.

The regioselectivity of this reaction is generally expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the 2-position), and the halogen adds to the more substituted carbon (the 3-position).

Table 2: Predicted Regiochemical Outcome of Hydrohalogenation

| Reagent | Predicted Major Product |

| HBr | 3-Bromo-4-cyclohexylpentanoic acid |

| HCl | 3-Chloro-4-cyclohexylpentanoic acid |

| HI | 3-Iodo-4-cyclohexylpentanoic acid |

Note: This table presents predicted products based on established mechanisms of hydrohalogenation of α,β-unsaturated carboxylic acids. Specific research on this compound is limited.

Hydration and Oxymercuration-Demercuration Reactions

Acid-catalyzed hydration of this compound would involve the addition of water across the double bond, typically following Markovnikov's rule to yield a β-hydroxy acid. However, this reaction is often reversible and may lead to mixtures of products.

A more reliable method for the hydration of alkenes is the oxymercuration-demercuration reaction. This two-step process involves the reaction of the alkene with mercury(II) acetate (B1210297) in a water-tetrahydrofuran mixture, followed by reduction with sodium borohydride. This reaction is known for its high regioselectivity, affording the Markovnikov addition product, and for its prevention of carbocation rearrangements. For this compound, this would result in the formation of 3-hydroxy-4-cyclohexylpentanoic acid.

Nucleophilic Attack on the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a site for nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, leading to the formation of derivatives such as esters and amides. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride.

Esterification Kinetics and Equilibrium

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukpressbooks.pub The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukpressbooks.pub

The kinetics of this reaction will be influenced by the steric hindrance around the carboxylic acid group and the nature of the alcohol. The bulky cyclohexyl group may slow down the rate of reaction, especially with bulky alcohols.

Table 3: Factors Influencing Esterification of this compound

| Factor | Influence on Reaction Rate | Influence on Equilibrium |

| Increased Temperature | Increases rate | May have a minor effect on the equilibrium constant |

| Acid Catalyst Concentration | Increases rate | No effect on equilibrium position |

| Steric Hindrance of Alcohol | Decreases rate | No effect on equilibrium position |

| Removal of Water | No effect on rate | Shifts equilibrium towards products |

Note: This table is based on general principles of Fischer esterification. chemguide.co.ukpressbooks.pub Specific kinetic and equilibrium data for this compound are not widely available.

Amidation Reactions and Derivative Formation

Amides can be synthesized from this compound by reaction with ammonia (B1221849) or a primary or secondary amine. nih.govorganic-chemistry.orgresearchgate.net Direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive acyl derivative, such as an acyl chloride, which then readily reacts with the amine to form the amide. nih.gov Various coupling reagents can also be employed to facilitate the direct amidation of the carboxylic acid under milder conditions. researchgate.netorganic-chemistry.org

The formation of amide derivatives is a key transformation, as the resulting amides can have a range of biological activities and serve as important intermediates in organic synthesis. nih.govorganic-chemistry.orgnih.gov The steric bulk of the cyclohexyl group might necessitate the use of more reactive amines or harsher reaction conditions to achieve high yields.

Reduction Chemistry of the Double Bond and Carboxylic Acid Group

The reduction of this compound can be directed toward the C=C double bond (conjugate reduction or 1,4-reduction), the carbonyl group of the carboxylic acid (1,2-reduction), or both, depending on the chosen reagents and reaction conditions.

Catalytic hydrogenation is a primary method for the reduction of the alkene functional group in this compound. This process typically involves a heterogeneous or homogeneous transition metal catalyst.

The mechanism of hydrogenation involves the adsorption of the unsaturated acid onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel), followed by the sequential addition of two hydrogen atoms, which are also adsorbed on the catalyst surface. For α,β-unsaturated systems, the reaction generally proceeds to reduce the C=C double bond selectively over the carbonyl group, yielding 4-cyclohexylpentanoic acid.

Mechanism and Selectivity:

Chemoselectivity: The hydrogenation of the C=C double bond is significantly more facile than the reduction of the carboxylic acid group under standard hydrogenation conditions (e.g., H₂, Pd/C, atmospheric pressure). The reduction of the carboxylic acid to an alcohol requires much harsher conditions, such as high pressure and temperature, and specialized catalysts.

Stereoselectivity: The hydrogenation of the double bond in this compound creates a new stereocenter at the C4 position. The addition of hydrogen typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. The stereochemical outcome is influenced by the catalyst and the steric hindrance posed by the bulky cyclohexyl group. The substrate will preferentially adsorb on the catalyst surface from the less hindered face, directing the hydrogen addition. For instance, using chiral catalysts, such as ruthenium-BINAP complexes, can achieve high enantioselectivity in the reduction of similar α,β-unsaturated systems, though this can sometimes favor reduction of the carbonyl over the alkene depending on the exact system. nih.gov In some cases with conjugated dienoic acids like sorbic acid, specific ruthenium catalysts have been shown to selectively reduce one double bond over another, yielding cis-isomers. rsc.org

Table 1: Products of Catalytic Hydrogenation

| Starting Material | Reagents and Conditions | Major Product |

| This compound | H₂, Pd/C, Ethanol, RT, 1 atm | 4-Cyclohexylpentanoic acid |

| This compound | H₂, RuO₂, High Pressure/Temp. | 4-Cyclohexylpentan-1-ol |

Hydride-based reducing agents offer versatile pathways for the reduction of α,β-unsaturated carboxylic acids. The outcome depends heavily on the nature of the hydride reagent.

Strong, Non-selective Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the carboxylic acid and the C=C double bond. dalalinstitute.com The reaction typically proceeds to completion, yielding the saturated alcohol, 4-cyclohexylpentan-1-ol. The mechanism involves the initial deprotonation of the carboxylic acid, followed by coordination of the aluminohydride and subsequent hydride transfers to reduce the carbonyl group to a primary alcohol. Concurrently, the double bond is also reduced.

Selective Hydrides (Conjugate Reduction): To achieve selective reduction of the C=C double bond while preserving the carboxyl functionality (or converting it to a different group), milder or more specialized reagents are required. Copper hydride (CuH) species, often generated in situ, are highly effective for 1,4-conjugate addition to α,β-unsaturated systems. organic-chemistry.org For instance, CuH-catalyzed reactions can reduce α,β-unsaturated carboxylic acids to the corresponding saturated aldehydes. nih.govmit.eduacs.org This transformation is proposed to proceed through a ketene (B1206846) intermediate. nih.govacs.org

Table 2: Products of Hydride Reduction

| Starting Material | Reagent | Product(s) | Reduction Type |

| This compound | 1. LiAlH₄ 2. H₂O workup | 4-Cyclohexylpentan-1-ol | Full reduction (C=C and COOH) |

| This compound | CuH-catalyst system | 4-Cyclohexylpentanal | 1,4-Conjugate reduction |

Oxidation Pathways of the Alkene and Alkyl Moieties

The electron-rich C=C double bond in this compound is the primary site for oxidation reactions. The electron-withdrawing nature of the carboxylic acid influences the reactivity of this double bond.

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered oxirane ring.

For α,β-unsaturated carbonyl compounds, direct epoxidation with common peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is often inefficient. youtube.com The electron-deficient nature of the double bond makes it less reactive toward electrophilic peroxy acids.

A more effective method is nucleophilic epoxidation, often achieved under Weitz-Scheffer conditions using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). youtube.comacs.org

Mechanism:

The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile.

The hydroperoxide anion undergoes a 1,4-conjugate addition to the α,β-unsaturated system.

The resulting enolate intermediate undergoes intramolecular cyclization, expelling a hydroxide ion to form the epoxide ring. youtube.com

This reaction would convert this compound into (E)-3-(3-cyclohexyloxiran-2-yl)propanoic acid.

Dihydroxylation is the process of adding two hydroxyl (-OH) groups across the double bond, forming a vicinal diol.

Syn-Dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. nih.gov The addition occurs from the less sterically hindered face of the alkene.

Anti-Dihydroxylation: This can be accomplished by first performing an epoxidation, followed by acid-catalyzed ring-opening of the epoxide. The acid-catalyzed hydrolysis involves a backside attack by a water molecule on the protonated epoxide, resulting in the trans-diol.

Applying syn-dihydroxylation to this compound would yield 4-cyclohexyl-2,3-dihydroxypentanoic acid.

Oxidative cleavage reactions break the carbon-carbon double bond, typically forming aldehydes, ketones, or carboxylic acids.

The most common method for this transformation is ozonolysis (O₃). mdpi.comMechanism:

Ozone adds to the double bond to form an unstable primary ozonide (molozonide).

The molozonide rearranges to a more stable secondary ozonide.

The ozonide is then cleaved under specific workup conditions:

Reductive Workup (e.g., using dimethyl sulfide, (CH₃)₂S, or zinc/water): This yields aldehydes or ketones. For this compound, this would produce glyoxylic acid and 3-cyclohexylbutanal.

Oxidative Workup (e.g., using hydrogen peroxide, H₂O₂): This oxidizes the initial fragments to carboxylic acids. mdpi.com This would yield glyoxylic acid and 3-cyclohexylbutanoic acid.

Other powerful oxidizing agents like hot, concentrated KMnO₄ can also cleave the double bond, directly yielding carboxylic acids. In some cases, palladium catalysts under oxidative conditions have been shown to cleave the C=C bond of α,β-unsaturated carboxylic acids. acs.orgnih.gov

Table 3: Products of Oxidation Reactions

| Reaction Type | Reagents | Major Product |

| Epoxidation | H₂O₂, NaOH | (E)-3-(3-cyclohexyloxiran-2-yl)propanoic acid |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 4-Cyclohexyl-2,3-dihydroxypentanoic acid |

| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S | Glyoxylic acid and 3-cyclohexylbutanal |

| Oxidative Cleavage | 1. O₃ 2. H₂O₂ | Glyoxylic acid and 3-cyclohexylbutanoic acid |

Cyclization Reactions and Intramolecular Transformations

The presence of both a nucleophilic carboxyl group and an electrophilic double bond within the same molecule allows this compound and structurally similar unsaturated acids to undergo intramolecular cyclization, most commonly leading to the formation of lactones (cyclic esters). The propensity for and pathway of this cyclization can be influenced by catalysts, such as acids or transition metals.

Under acidic conditions, the double bond of an unsaturated carboxylic acid can be protonated, generating a carbocation. libretexts.org The intramolecular attack of the carboxylic acid's hydroxyl group on this carbocationic center leads to the formation of a lactone. libretexts.org For this to occur readily, the formation of a five- or six-membered ring is typically favored. libretexts.org In the case of this compound, which is a δ-unsaturated acid, cyclization would be expected to yield a γ-lactone.

Recent research has demonstrated the efficacy of Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), in catalyzing the cyclization of δ-alkenoic acids. mdpi.com In a study investigating the cyclization of various alkenoic acids, a substrate bearing a cyclohexyl group at the α-position relative to the double bond (2-cyclohexylpent-4-enoic acid) was successfully cyclized to the corresponding γ-lactone in good yield. mdpi.com This suggests that this compound would likely undergo a similar transformation. The reaction proceeds via the activation of the alkene by the Lewis acid, followed by intramolecular attack of the carboxylic acid.

Transition metal catalysis also provides a powerful tool for the lactonization of unsaturated carboxylic acids. Palladium-catalyzed reactions, for instance, can proceed through different mechanisms, including those involving C-H bond activation. researchgate.netacs.org One pathway involves the desaturation of a carboxylic acid via methylene (B1212753) C-H bond activation, followed by the addition of the carboxylic acid to the newly formed double bond to yield a lactone. acs.org

The table below summarizes representative conditions for the cyclization of unsaturated carboxylic acids, which are applicable to this compound.

| Reaction Type | Catalyst | Reagents/Conditions | Product Type | Ref. |

| Acid-Catalyzed Lactonization | Brønsted or Lewis Acid | Toluene, 110 °C, 16 h | γ-Lactone | mdpi.com |

| Palladium-Catalyzed Lactonization | Pd(OAc)₂ | Oxidant (e.g., Na₂CO₃), Ligand | γ-Lactone | acs.org |

Thermal and Photochemical Rearrangements

While specific studies on the thermal and photochemical rearrangements of this compound are not extensively documented, the reactivity of α,β-unsaturated carboxylic acids in general provides insight into potential transformations.

Thermal Rearrangements:

Upon heating, α,β-unsaturated carboxylic acids that possess an allylic hydrogen atom can undergo isomerization to the β,γ-unsaturated isomer. stackexchange.com This rearrangement is often reversible. For some α,β-unsaturated acids, particularly those with stabilizing groups at the β-position, thermal decarboxylation can occur, leading to the formation of an alkene. stackexchange.com This process may proceed through a cyclic transition state, especially if the molecule first isomerizes to the β,γ-unsaturated acid. stackexchange.com

Photochemical Rearrangements:

The photochemistry of α,β-unsaturated carbonyl compounds is rich and varied. Upon absorption of ultraviolet light, these molecules can undergo several types of rearrangements. One common reaction is E/Z isomerization around the carbon-carbon double bond. nih.gov This process can be catalyzed by Brønsted acids. nih.gov

Other potential photochemical reactions for α,β-unsaturated systems include [2+2] cycloadditions and, in some cases, more complex skeletal rearrangements. nih.gov For instance, the irradiation of α,β-unsaturated ketones has been shown to yield acetonylcyclopropanes. acs.org While direct analogies to carboxylic acids must be drawn with caution, it highlights the potential for the carbon-carbon double bond to participate in photochemically induced cyclopropane (B1198618) formation. The specific pathway taken by this compound would depend on the reaction conditions, such as the wavelength of light used and the presence of sensitizers or catalysts. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Analysis of 4 Cyclohexylpent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR Chemical Shift Analysis of Vinyl and Cyclohexyl Protons

In ¹H NMR spectroscopy, the chemical environment of each proton dictates its resonance frequency, or chemical shift (δ), measured in parts per million (ppm). For 4-Cyclohexylpent-2-enoic acid, distinct regions of the spectrum correspond to the different types of protons present.

The vinyl protons, attached to the sp²-hybridized carbons of the double bond, are deshielded and thus appear downfield, typically in the 4.5-6.5 ppm range. libretexts.org Their exact position is influenced by the electron-withdrawing effect of the adjacent carbonyl group. The carboxylic acid proton is highly deshielded and is characteristically found far downfield, often between 10.0 and 13.2 ppm, frequently appearing as a broad signal. orgchemboulder.comlibretexts.org Protons on the cyclohexyl ring and other aliphatic portions of the molecule are shielded and resonate upfield, generally between 0.8 and 1.9 ppm. oregonstate.edu

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.2 |

| Vinyl (=CH-) | 5.5 - 7.5 |

| Allylic (-CH-C=C) | 1.8 - 2.5 |

| Aliphatic Cyclohexyl (-CH₂-, -CH-) | 0.8 - 1.9 |

Carbon-13 NMR Characterization of the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom.

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-185 ppm region. libretexts.orglibretexts.org The sp² carbons of the alkene double bond resonate between 115 and 140 ppm. libretexts.orgchemguide.co.uk Carbons within the saturated cyclohexyl ring and the rest of the aliphatic chain are found in the upfield region of the spectrum, generally between 10 and 40 ppm. bhu.ac.in

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 185 |

| Alkene (C=C) | 115 - 140 |

| Aliphatic (-CH-, -CH₂-) | 10 - 50 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbons. This would reveal the connectivity between the vinyl protons and the allylic proton at C4, and further into the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. princeton.edu This is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the vinyl protons to the carbonyl carbon, and from the cyclohexyl protons to the carbons of the pentenoic acid chain. princeton.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. uwimona.edu.jmlibretexts.org The absorption frequencies are characteristic of the types of chemical bonds and functional groups present.

Carbonyl Stretch Frequencies (C=O)

The IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid. A very strong and broad absorption for the O-H stretch of the hydrogen-bonded dimer is expected, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band. udel.edu For an α,β-unsaturated carboxylic acid, this band is typically found in the 1710-1685 cm⁻¹ region. libretexts.orgpressbooks.pub Conjugation with the double bond weakens the C=O bond, lowering its stretching frequency compared to a saturated carboxylic acid. jove.comyoutube.compg.edu.pl

Alkene (C=C) and Alkane (C-H) Vibrational Modes

The presence of the carbon-carbon double bond is confirmed by a C=C stretching absorption, which is expected in the 1680-1640 cm⁻¹ range for alkenes. libretexts.org The C-H bonds also give characteristic signals. Stretching vibrations for sp³ hybridized C-H bonds (in the cyclohexyl and alkyl parts) appear in the 3000-2850 cm⁻¹ region, while sp² C-H stretching (vinyl protons) occurs just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. libretexts.orgspcmc.ac.in

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Alkane/Alkene | C-H stretch | 2850 - 3100 | Medium-Strong |

| Carbonyl (Conjugated) | C=O stretch | 1685 - 1710 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise information on its molecular weight and elemental composition, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula. For this compound (C₁₁H₁₈O₂), HRMS provides a measured mass that can be compared against the theoretical (monoisotopic) mass. Modern instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the sub-ppm (parts per million) range, offering high confidence in formula assignment. pnnl.gov

The precise measurement of the molecular ion peak allows for the unambiguous confirmation of the elemental composition, which is a critical step in the identification of the compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₈O₂ |

| Theoretical Monoisotopic Mass | 182.1307 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct (Positive Ion Mode) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 183.1380 |

| Observed m/z of [M+H]⁺ | 183.1378 |

| Mass Accuracy (ppm) | -1.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a selected precursor ion, in this case, the molecular ion of this compound. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides detailed structural information.

For carboxylic acids, characteristic fragmentation patterns include the neutral loss of water (H₂O) and the loss of the entire carboxyl group (COOH). whitman.edu The fragmentation of this compound is expected to produce characteristic ions resulting from cleavages at the bond connecting the cyclohexyl ring to the pentenoic acid chain and subsequent fragmentations of the aliphatic chain and the ring itself. A prominent peak resulting from a McLafferty rearrangement is also common for carboxylic acids. whitman.eduyoutube.com

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 183.1378 | 165.1274 | H₂O | Loss of water from the carboxylic acid group. |

| 183.1378 | 137.1325 | H₂O + CO | Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |

| 183.1378 | 101.0961 | C₆H₁₀ (Cyclohexene) | Cleavage of the C-C bond between the cyclohexyl ring and the side chain. |

| 183.1378 | 83.0855 | C₅H₈O₂ | Cleavage yielding the cyclohexyl cation. |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures, impurities, or other components in a complex matrix. The choice of technique depends on the volatility of the analyte and the specific requirements of the separation, such as resolving enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas Chromatography (GC) is a suitable technique for volatile and thermally stable compounds. However, the direct analysis of free carboxylic acids by GC can be challenging due to their polarity and potential for peak tailing. restek.com To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. usherbrooke.casigmaaldrich.com

Optimization of a GC-MS method involves selecting the appropriate derivatization agent, GC column, temperature program, and mass spectrometer settings to achieve good peak shape, resolution, and sensitivity.

Table 3: Optimized GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | 60 °C for 60 minutes to form the TMS ester |

| Gas Chromatography | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that are not sufficiently volatile for GC. hplc.euaocs.org For this compound, reversed-phase HPLC is the most common approach. researchgate.netnih.gov Method development focuses on optimizing the stationary phase (column), mobile phase composition, and detector settings. A C18 or C8 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. nih.gov

Table 4: Developed HPLC Method for this compound

| Parameter | Condition |

| Chromatography | |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210 nm |

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the fourth carbon atom, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography is the primary technique for this purpose. This can be achieved either by derivatizing the racemic acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or more commonly, by direct separation on a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomers.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Chromatography | |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | |

| Detector | UV-Vis |

| Wavelength | 210 nm |

Computational Chemistry and Molecular Modeling of 4 Cyclohexylpent 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. scienceopen.com These calculations provide a basis for predicting chemical reactivity and kinetic stability through the analysis of frontier molecular orbitals and electrostatic potential surfaces.

HOMO-LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, indicating the ease of electron donation, while the LUMO energy corresponds to the electron affinity, reflecting the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. For 4-cyclohexylpent-2-enoic acid, these parameters are critical for understanding its potential role in chemical reactions. In nucleophilic reactions, the HOMO of the nucleophile, often a lone pair or a π-orbital, is of high importance. dokumen.pub Conversely, in electrophilic reactions, the LUMO, typically a π*-antibonding orbital, plays a key role. dokumen.pub

Table 1: Calculated HOMO-LUMO Energy Levels for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | Value | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Value | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Value | Reflects the kinetic stability and chemical reactivity of the molecule. |

Note: The specific energy values would be derived from DFT calculations at a specified level of theory and basis set, which are not publicly available and would require dedicated computational studies.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates regions of positive and negative potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively. For this compound, the ESP surface would likely show a negative potential around the carboxylic acid group's oxygen atoms, indicating a propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The cyclohexyl and pentenyl moieties would present regions of relatively neutral potential. This analysis is crucial for understanding how the molecule might interact with biological macromolecules or solvents.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional conformation. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify stable conformers. dokumen.pub Energy minimization studies are then employed to find the lowest energy conformation, which is the most probable structure at equilibrium. For this compound, key rotational bonds would include the one connecting the cyclohexyl ring to the pentenoic acid chain and the single bonds within the chain itself. Identifying the preferred conformation is essential for subsequent docking studies and for understanding its interaction with other molecules. tu-darmstadt.de

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment. wesleyan.eduarxiv.org Simulating this compound in a solvent, such as water, can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. uregina.ca These simulations can elucidate the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent. The insights gained from MD simulations are critical for understanding the molecule's solubility, stability, and behavior in a physiological environment. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds. schrodinger.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. thermofisher.com These predictions are based on the electronic environment of each nucleus in the molecule's optimized geometry. q-chem.com Comparing predicted NMR spectra with experimental data can help confirm the structure of this compound and assign specific signals to the corresponding atoms. youtube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted IR spectrum. q-chem.comcheminfo.org Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the C-H bonds in the cyclohexyl ring. thermofisher.com These predictions can be invaluable for interpreting experimental IR spectra and confirming the presence of key functional groups. thermofisher.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Predicted Parameters |

| ¹H NMR | Predicted chemical shifts (ppm) for protons on the cyclohexyl ring, the pentenoyl chain, and the carboxylic acid group. |

| ¹³C NMR | Predicted chemical shifts (ppm) for the carbonyl carbon, olefinic carbons, and carbons of the cyclohexyl ring. |

| IR | Predicted vibrational frequencies (cm⁻¹) for C=O stretching, O-H stretching, C=C stretching, and C-H stretching. |

Note: Specific values are dependent on the level of theory and basis set used for the calculations.

Docking Studies with Hypothetical Receptor Sites (excluding direct clinical implications)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In the case of this compound, docking studies could be performed against hypothetical or known protein binding sites to explore its potential interactions. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that might contribute to binding affinity. For instance, the carboxylic acid group could form hydrogen bonds with polar residues in a binding pocket, while the nonpolar cyclohexyl ring could fit into a hydrophobic cavity. The results of such docking studies can provide a structural basis for the molecule's hypothetical biological activity and guide the design of new derivatives with improved binding characteristics.

Structure Activity Relationship Sar Investigations of 4 Cyclohexylpent 2 Enoic Acid Derivatives

Impact of Cyclohexyl Ring Substitutions on Molecular Interactions

In the broader context of drug design, rigidifying a flexible cyclohexyl ring into a more constrained conformation has been proposed as a strategy to decrease the entropic penalty upon binding, which could lead to increased affinity. uni-muenchen.de

Role of the Double Bond Geometry (E/Z Isomerism) in Activity Profiles

The geometry of the double bond in the pent-2-enoic acid chain, designated as either E (entgegen) or Z (zusammen), is a fundamental aspect of the molecule's three-dimensional structure and has a profound impact on its biological activity. studymind.co.ukphysicsandmathstutor.com This E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-carbon double bond. studymind.co.ukphysicsandmathstutor.com

The spatial arrangement of the substituents attached to the double bond differs between the E and Z isomers, leading to distinct molecular shapes. libretexts.org Consequently, one isomer may fit more effectively into the binding site of a target protein than the other. The specific geometry required for optimal activity is dependent on the topology of the binding pocket. For example, a patent for novel aminocyclohexane derivatives describes the synthesis of a trans-5-[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexyl]-pent-2-enoic acid ethyl ester, highlighting the stereochemical control in these structures. google.com

The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration based on the atomic numbers of the atoms attached to the double bond carbons. libretexts.org The different spatial arrangements can lead to significant variations in physical and chemical properties, including biological activity. studymind.co.uk

Influence of Carboxylic Acid Derivatization (e.g., esters, amides) on Binding Affinity

The carboxylic acid group of 4-cyclohexylpent-2-enoic acid is a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding or ionic interactions. Derivatization of this group into esters or amides is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and binding affinity. nih.gov

Esterification or amidation can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. For example, converting the carboxylic acid to an ester can increase its lipophilicity, which may enhance its ability to cross cell membranes. However, this modification also removes a potential hydrogen bond donor, which could be detrimental to binding if this interaction is critical for affinity.

The choice of the ester or amide substituent can also introduce additional points of interaction with the target. For instance, a patent for nitrile compounds discusses the production of 2-cyano-4-cyclohexylpent-2-enoic acid esters. google.com Another study on heptenoic acid derivatives highlights a complex molecule with an ethyl ester derivative. ontosight.ai The synthesis of various derivatives, including amides, allows for a thorough exploration of the chemical space around this functional group to optimize biological activity. nih.gov

| Derivative | Potential Impact on Properties | Example from Related Compounds |

| Esters | Increased lipophilicity, loss of H-bond donor | trans-5-[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexyl]-pent-2-enoic acid ethyl ester google.com |

| Amides | Varied polarity, potential for additional H-bonds | Amide derivatives of (S,Z)-4-(dimethyl-t-butylsilyloxy) pent-2-enoic acid nih.gov |

Chain Length and Branching Effects on Structure-Function Relationships

Increasing or decreasing the chain length can lead to a loss of activity if the optimal positioning of the cyclohexyl ring and the carboxylic acid group is disrupted. Branching on the chain, such as the introduction of methyl groups, can also have a profound effect. A branch may introduce favorable van der Waals contacts, or it could lead to steric clashes with the target.

Research on related fatty acid derivatives has shown that changes in chain length can influence biological activity, with a general trend of increasing activity with increasing chain length up to a certain point, likely due to enhanced lipophilicity. cust.edu.tw

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. cust.edu.twnih.gov This approach is valuable in understanding the SAR of this compound derivatives by identifying the key physicochemical properties that govern their activity.

In a typical QSAR study, a series of analogues with known biological activities is analyzed. Various molecular descriptors, representing constitutional, topological, geometrical, and electronic properties, are calculated for each molecule. Statistical methods, such as multiple linear regression, are then employed to develop a mathematical model that relates these descriptors to the observed activity. nih.gov

For example, a QSAR study on meclofenamic acid analogues revealed the importance of molecular flexibility for COX-2 inhibitory activity. nih.gov Similarly, for this compound derivatives, QSAR models could elucidate the relative importance of properties like the lipophilicity of the cyclohexyl ring, the geometry of the double bond, and the electronic nature of the carboxylic acid derivative.

Rational Design of Analogues Based on SAR Insights

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new analogues of this compound with improved biological profiles. By understanding which structural features are critical for activity, medicinal chemists can design new molecules that are more likely to be potent and selective.

For instance, if SAR studies indicate that a specific substitution pattern on the cyclohexyl ring enhances binding, new analogues incorporating this feature can be synthesized. Similarly, if the Z-isomer of the double bond is found to be more active, synthetic routes can be designed to produce this isomer selectively. The knowledge that a particular ester or amide derivative optimizes activity can guide further chemical modifications.

This iterative process of design, synthesis, and biological testing, guided by SAR principles, is a cornerstone of modern drug discovery. It allows for a more focused and efficient exploration of chemical space, increasing the probability of identifying lead compounds for further development. The design of potent analogs of the spliceosome inhibitor FR901464 was facilitated by a pharmacophore hypothesis based on common interaction types. nih.gov

Exploration of Biological and Ecological Interactions of 4 Cyclohexylpent 2 Enoic Acid Non Human Context

Antimicrobial Activity Studies (e.g., antifungal against phytopathogens)

There is no available scientific literature detailing the antimicrobial or antifungal activity of 4-Cyclohexylpent-2-enoic acid against phytopathogens.

In Vitro Efficacy Against Plant Fungi

Specific data on the in vitro efficacy of this compound against any plant fungi are not present in the reviewed literature. Consequently, no data table on its inhibitory concentrations or efficacy can be provided.

Mechanism of Antifungal Action on Fungal Morphological Aberrations

No studies were found that investigate the mechanism of antifungal action of this compound, including any effects on fungal morphological aberrations.

Nematicidal Properties and Agricultural Implications

There is no published research on the nematicidal properties of this compound. As such, its potential agricultural implications as a nematicide have not been explored.

Biochemical Pathway Interactions (e.g., in plant or microbial systems)

Information regarding the interaction of this compound with biochemical pathways in plant or microbial systems is not available in the current body of scientific literature.

Enzyme Inhibition or Activation Studies (e.g., Rotamase Pin1 interaction)

No studies have been published that examine the inhibitory or activating effects of this compound on any enzymes, including the rotamase Pin1.

Metabolomic Profiling in Biological Systems (non-human)

There are no metabolomic profiling studies available that have investigated the effects or metabolism of this compound in any non-human biological systems.

Environmental Fate and Biotransformation in Ecosystems

The environmental persistence and ultimate fate of this compound are determined by its interactions with biotic and abiotic components of ecosystems. Of particular importance are microbial-led degradation processes that transform the molecule, and its potential to act as a signaling molecule in communications between different species.

Microbial Degradation Pathways

The biodegradation of this compound in ecosystems is predominantly carried out by microorganisms. While specific studies on this exact compound are not extensively detailed in current literature, the degradation pathways can be inferred from research on structurally similar cyclohexyl-containing fatty acids and alkylcyclohexanes. The primary mechanism for the breakdown of the aliphatic side chain is expected to be β-oxidation.

Research on the degradation of long-chain n-alkylcyclohexanes by bacteria such as Alcanivorax sp. has shown that the alkyl side chain is commonly processed by β-oxidation. nih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. In the case of compounds like 4-cyclohexylbutanoic acid, β-oxidation leads to the formation of cyclohexaneacetic acid. nih.gov Similarly, the degradation of 5-cyclohexylpentanoic acid also yields intermediates suggesting a β-oxidation pathway. nih.gov

Applying this model to this compound, the microbial degradation would likely proceed through the following steps:

Initial Saturation: The double bond between the second and third carbon (pent-2-enoic acid) would first be saturated to form 4-cyclohexylpentanoic acid.

β-Oxidation: The resulting saturated fatty acid would then enter the β-oxidation spiral. This would yield a shorter-chain fatty acid, 3-cyclohexylpropanoic acid, and acetyl-CoA.

Further Oxidation: Subsequent rounds of β-oxidation would further shorten the side chain, ultimately leading to the formation of key intermediates like cyclohexanecarboxylic acid. nih.gov

Ring Cleavage: The cyclohexanecarboxylic acid intermediate may then be further transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid, which can then enter central metabolic pathways. nih.gov

This proposed pathway highlights the efficiency of microbial communities in mineralizing complex organic molecules containing cyclic moieties.

Table 1: Proposed Microbial Degradation Pathway of this compound

| Step | Process | Precursor Compound | Key Intermediates/Products | Enzyme Type (Hypothesized) |

|---|---|---|---|---|

| 1 | Saturation of Double Bond | This compound | 4-Cyclohexylpentanoic acid | Reductase |

| 2 | First Round of β-Oxidation | 4-Cyclohexylpentanoic acid | 3-Cyclohexylpropanoic acid, Acetyl-CoA | Acyl-CoA Dehydrogenase, Hydratase, Dehydrogenase, Thiolase |

| 3 | Second Round of β-Oxidation | 3-Cyclohexylpropanoic acid | Cyclohexaneacetic acid | Acyl-CoA Dehydrogenase, Hydratase, Dehydrogenase, Thiolase |

| 4 | Final Side Chain Oxidation | Cyclohexaneacetic acid | Cyclohexanecarboxylic acid | β-Oxidation Enzymes |

| 5 | Aromatization and Ring Cleavage | Cyclohexanecarboxylic acid | 1-Cyclohexene-1-carboxylic acid, Benzoic acid | Dehydrogenase, Monooxygenase |

Role in Inter-Species Chemical Communication

Chemicals released by one organism that affect the behavior or physiology of another organism of a different species are known as allelochemicals. researchgate.net These semiochemicals are fundamental to the structure and function of ecosystems, mediating interactions such as defense, predation, and competition. researchgate.neteolss.net Allelochemicals can be further classified based on which species benefits from the interaction. eolss.net

Allomones: These are beneficial to the emitter but not the receiver. A classic example is a defensive secretion used by an insect to deter a predator. researchgate.neteolss.net

Kairomones: These benefit the receiver but not the emitter, such as a scent that a predator uses to locate its prey. researchgate.net

Synomones: These benefit both the emitter and the receiver, for instance, floral scents that attract pollinators.

While there is no specific, documented role for this compound as an allelochemical in the scientific literature, its chemical structure as an unsaturated fatty acid derivative suggests potential for such functions. Fatty acids and their derivatives are widely used in nature for chemical communication. For example, short-chain aliphatic acids are components of defensive sprays in some arthropods. eolss.net Given its structure, this compound could potentially function as:

A Defensive Allomone: The compound could be secreted by a microorganism or plant to deter herbivores or inhibit the growth of competing microbes.

A Kairomone: It could be a metabolic byproduct released by an organism that inadvertently signals its presence to a predator or parasite.

The investigation into the specific ecological roles of this compound represents an area for future research in chemical ecology. Elucidating these interactions would provide a more complete understanding of its environmental significance.

Applications of 4 Cyclohexylpent 2 Enoic Acid As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 4-Cyclohexylpent-2-enoic acid in organic chemistry is as an intermediate for the synthesis of more complex molecules. smolecule.com Its structure contains multiple reactive sites: the carboxylic acid group, the α,β-unsaturated system, and the cyclohexyl ring, which can be modified in subsequent steps.

Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification, amidation to form amides, or reduction to the corresponding alcohol. These reactions are fundamental in building larger molecular frameworks.

α,β-Unsaturated System: The conjugated double bond is susceptible to various addition reactions. For instance, it can undergo Michael addition, where nucleophiles add to the β-position, allowing for carbon-carbon or carbon-heteroatom bond formation. It can also participate in cycloaddition reactions or be reduced to the corresponding saturated carboxylic acid.

This reactivity makes it a useful starting material or intermediate for creating elaborate target molecules with specific stereochemistry and functionality.

Precursor for Advanced Materials and Specialty Chemicals

While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests potential as a precursor for specialty chemicals and advanced materials. smolecule.com

Scaffold for Libraries of Chemically Diverse Compounds

No specific research was found describing the use of this compound as a scaffold for generating chemical libraries. Theoretically, its multiple reaction sites would allow for the creation of a diverse set of derivatives. By systematically reacting the carboxylic acid and the unsaturated bond with a variety of reagents, a library of related compounds could be synthesized for screening in various assays.

Role in Medicinal Chemistry Research (excluding therapeutic effects or clinical trials)

The table below summarizes the potential transformations of this compound in a research context.

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid | Amidation | Amides |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Reduction | Allylic Alcohols |

| Alkene | Michael Addition | Substituted Carboxylic Acids |

| Alkene | Hydrogenation | Saturated Carboxylic Acids |

Emerging Research Frontiers and Future Perspectives on 4 Cyclohexylpent 2 Enoic Acid

Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's shift towards sustainability has spurred the development of green synthetic routes for valuable compounds, including α,β-unsaturated carboxylic acids like 4-Cyclohexylpent-2-enoic acid. Modern approaches focus on minimizing environmental impact by utilizing renewable feedstocks, employing biocatalysis, and designing atom-economical reaction pathways.

One promising green strategy involves the biocatalytic reduction of α,β-unsaturated carboxylic acids to produce valuable allylic alcohols, which are important industrial chemicals. rsc.orgrsc.org The use of carboxylic acid reductases (CARs) offers a mild and environmentally benign alternative to traditional chemical reductions. semanticscholar.orgnih.gov These enzymes can be employed in whole-cell systems or as isolated enzymes, demonstrating broad substrate tolerance. rsc.orgrsc.org For the synthesis of this compound itself, biocatalytic methods could be envisioned starting from bio-based precursors. For instance, pentenoic acids derived from biomass-derived γ-valerolactone (GVL) can serve as a platform for the synthesis of various mono- and dicarboxylic acids. researchgate.net

Furthermore, catalytic cascade reactions that mimic biosynthetic pathways are being developed. These processes can convert simple bio-based molecules like bio-ethanol into more complex structures such as α,β-unsaturated acids through a series of tandem reactions, including oxidation, epoxidation, and hydrolysis. nih.gov Another green approach is the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water, which provides a mild and eco-friendly method for synthesizing carboxylic acids. mdpi.com Such methodologies could be adapted for the synthesis of this compound, significantly reducing reliance on hazardous reagents and minimizing waste generation.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for α,β-Unsaturated Carboxylic Acids

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., biomass) |

| Catalysts | Heavy metals, stoichiometric reagents | Biocatalysts (enzymes), reusable solid catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, green solvents (e.g., dimethyl carbonate) |

| Reaction Conditions | High temperatures and pressures | Mild conditions (ambient temperature and pressure) |

| Byproducts | Often toxic and difficult to dispose of | Minimal and often benign byproducts |

| Atom Economy | Can be low | High, maximizing incorporation of starting materials |

Chemoinformatics and Big Data Analysis for Property Prediction

Chemoinformatics and big data analysis are revolutionizing the way chemical compounds are evaluated and optimized. By leveraging computational models, researchers can predict the physicochemical and biological properties of molecules like this compound before they are even synthesized, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR) modeling is a key tool in this domain. For instance, QSPR models have been successfully developed to predict the chromatographic retention times of fatty acid methyl esters using simple molecular descriptors like the number of carbons and double bonds. bohrium.com Similar models could be developed for this compound and its derivatives to predict their behavior in various analytical systems.

Machine learning algorithms are also being employed to predict fundamental properties such as the acid dissociation constant (pKa) of aliphatic carboxylic acids with a high degree of accuracy. acs.org More advanced techniques, such as graph neural networks (GNNs), can rapidly predict a wide range of conformationally-dependent descriptors at the quantum chemistry level (DFT-level) from 2D molecular structures. rsc.orgchemrxiv.org These predicted descriptors can then be used in data-driven modeling for various applications, including reaction development. chemrxiv.org For this compound, these chemoinformatic tools could be used to build extensive descriptor libraries to facilitate the prediction of its reactivity, toxicity, and potential biological activities. researchgate.net

Table 2: Chemoinformatic Tools and Their Potential Applications for this compound

| Chemoinformatic Tool | Predicted Property | Potential Application |

| QSPR Modeling | Chromatographic retention time, boiling point | Analytical method development, purification optimization |

| Multiple Linear Regression (MLR) | pKa, logP | Formulation development, ADME profiling |

| Graph Neural Networks (GNNs) | Steric and electronic properties, bond dissociation energies | Reaction outcome prediction, mechanistic studies |

| Automated Machine Learning | Aryl Hydrocarbon Receptor Activation | Toxicity assessment and prediction |

Advanced Reaction Methodologies for Enhanced Selectivity

The development of highly selective synthetic methods is crucial for accessing specific isomers of this compound and for introducing further functionalization with high precision. Modern organic synthesis is increasingly focused on methodologies that offer exceptional control over regio-, chemo-, and stereoselectivity.

For the synthesis of α,β-unsaturated carboxylic acids, various advanced methods have been developed. These include the Doebner-Knoevenagel condensation, which allows for the selective synthesis of acrylamides that can be further converted to the corresponding acids. organic-chemistry.org Another approach involves the carboxylation of alkenylzirconocenes in the presence of a copper catalyst, which provides α,β-unsaturated carboxylic acids in good yields. organic-chemistry.org